1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Overview
Description
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic compound that features two key functional groups: isoxazole and pyridine. These groups provide the molecule with unique chemical properties that make it suitable for various applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves a multi-step reaction starting with the preparation of the isoxazole ring. This process typically includes:
Nitrile oxide cycloaddition for the formation of the isoxazole ring.
Coupling reactions to attach the pyridine moiety.
Typical reaction conditions include the use of solvents like dichloromethane or methanol, with catalysts such as palladium on carbon to facilitate hydrogenation reactions.
Industrial Production Methods
Industrial synthesis of this compound may involve continuous flow techniques to improve yield and reduce reaction time. Automated reactors can precisely control temperature and reagent addition, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction can be achieved using hydrogenation, often in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions are common, particularly at the isoxazole ring.
Common Reagents and Conditions
Reagents such as sodium borohydride for reduction, sulfuric acid for acidic conditions, and bases like sodium hydroxide for substitution reactions are frequently employed.
Major Products Formed
The primary products of these reactions often include functionalized derivatives of the original compound, which can be further utilized in various synthetic pathways.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological studies, it is utilized as a probe to investigate cellular pathways and receptor binding activities.
Medicine
Industry
Industrially, it is used in the production of advanced materials with specialized properties, such as coatings and polymers.
Mechanism of Action
The mechanism by which 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one exerts its effects often involves interaction with molecular targets such as GABA receptors in the nervous system. It can modulate neurotransmitter activity by either agonistic or antagonistic actions, thereby influencing various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoroisoxazolo[4,5-c]pyridin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Uniqueness
1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is unique due to its distinct structural configuration that allows for selective receptor binding and interaction. Its specific arrangement of the isoxazole and pyridine rings provides it with a unique profile of biological activity compared to other similar compounds.
This compound stands out for its balanced properties in both reactivity and stability, making it a valuable tool in both synthetic chemistry and applied research contexts.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-12(10(2)19-16-9)3-4-14(18)17-6-5-13-11(8-17)7-15-20-13/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXAVFTQXEOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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